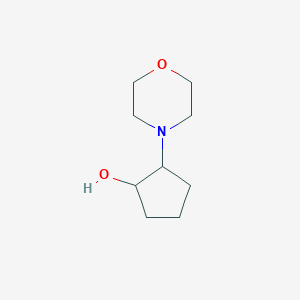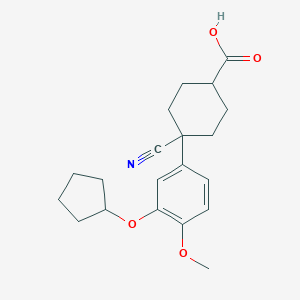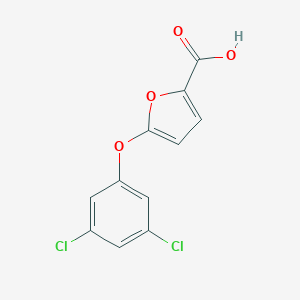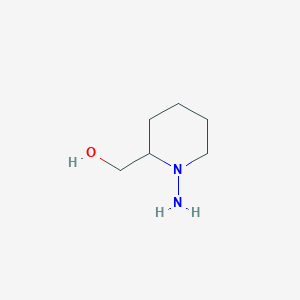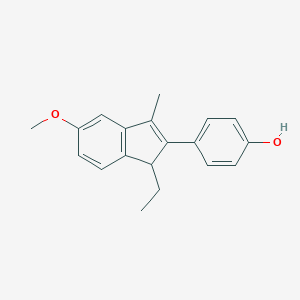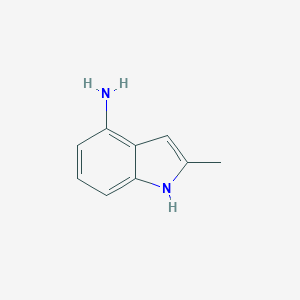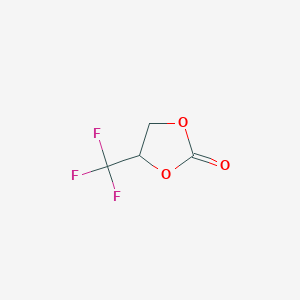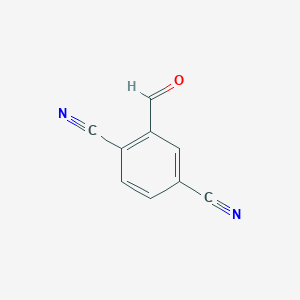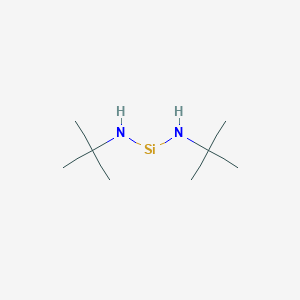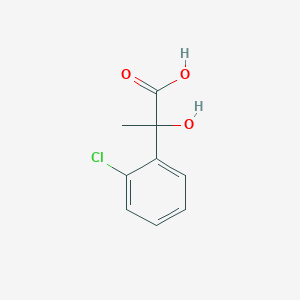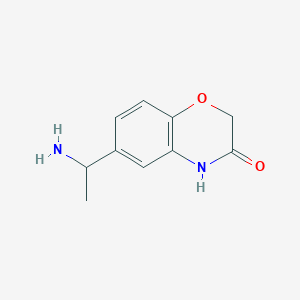![molecular formula C9H14O B062302 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 168471-63-4](/img/structure/B62302.png)
3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane, also known as tropone, is a bicyclic organic compound with a seven-membered ring and a double bond. It is a highly reactive compound that has been used in various chemical reactions and as a starting material for the synthesis of other compounds.
Wirkmechanismus
Tropone is a highly reactive compound that can undergo various chemical reactions such as nucleophilic addition, electrophilic addition, and cycloadditions. Its mechanism of action depends on the type of reaction it undergoes and the nature of the reactant. For example, in the Diels-Alder reaction, 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane acts as a dienophile and reacts with a diene to form a cyclohexene ring. In the Michael reaction, 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane acts as an acceptor of a nucleophile and forms a C-C bond.
Biochemical and Physiological Effects:
Tropone and its derivatives have shown promising results in the field of medicinal chemistry. They have been found to exhibit anti-cancer and anti-inflammatory activities by inhibiting the activity of certain enzymes and pathways. Tropone has also been found to exhibit antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the growth of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
Tropone is a highly reactive compound that can be used in various chemical reactions. Its synthesis method is relatively simple and can be carried out using readily available reagents. However, 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane is a highly unstable compound that can undergo spontaneous polymerization and oxidation. It is also highly reactive towards air and moisture, which can affect its reactivity and yield.
Zukünftige Richtungen
There are several future directions for the research on 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane and its derivatives. One of the directions is the development of new synthetic methods for the synthesis of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane derivatives with improved reactivity and stability. Another direction is the investigation of the biological activities of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane and its derivatives in different disease models. Furthermore, the development of new drug delivery systems for 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane and its derivatives can enhance their therapeutic potential and reduce their toxicity.
Synthesemethoden
Tropone can be synthesized by the dehydration of cycloheptatriene using a strong acid catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through the formation of a carbocation intermediate, which undergoes rearrangement to form the seven-membered ring of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane. The yield of the reaction can be improved by using azeotropic distillation or by adding a dehydrating agent such as phosphorus pentoxide.
Wissenschaftliche Forschungsanwendungen
Tropone has been used in various chemical reactions such as Diels-Alder reactions, Michael reactions, and cycloadditions. It has also been used as a starting material for the synthesis of other compounds such as tropolones, tropolone derivatives, and alkaloids. Tropone and its derivatives have shown promising results in the field of medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.
Eigenschaften
CAS-Nummer |
168471-63-4 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
3-prop-2-enyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H14O/c1-2-3-7-4-5-8-9(6-7)10-8/h2,7-9H,1,3-6H2 |
InChI-Schlüssel |
YAFVAUVQNGYKJV-UHFFFAOYSA-N |
SMILES |
C=CCC1CCC2C(C1)O2 |
Kanonische SMILES |
C=CCC1CCC2C(C1)O2 |
Synonyme |
7-Oxabicyclo[4.1.0]heptane, 3-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





